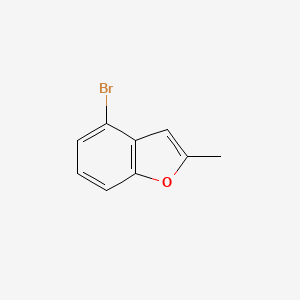

4-Bromo-2-methylbenzofuran

Description

4-Bromo-2-methylbenzofuran (CAS No. 84102-69-2) is a brominated benzofuran derivative featuring a methyl group at the 2-position and a bromine atom at the 4-position of the benzofuran core . Benzofurans are heterocyclic aromatic compounds consisting of fused benzene and furan rings. The introduction of substituents like bromine and methyl groups significantly alters the compound’s electronic, steric, and pharmacological properties. Bromine, as a heavy halogen, enhances molecular polarizability and influences intermolecular interactions, while the methyl group contributes to hydrophobicity and steric effects.

Properties

IUPAC Name |

4-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBQHMPOMJRHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbenzofuran typically involves the bromination of 2-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylbenzofuran.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

Substitution: Formation of 2-methylbenzofuran derivatives with various substituents.

Oxidation: Formation of oxidized benzofuran derivatives.

Reduction: Formation of 2-methylbenzofuran.

Scientific Research Applications

Anticancer Activity

Overview

Benzofuran derivatives, including 4-bromo-2-methylbenzofuran, have been extensively studied for their anticancer properties. Research indicates that these compounds can selectively target various cancer cells, demonstrating promising cytotoxic effects.

Case Studies

- Lung Cancer Treatment : A study evaluated a bromomethyl-substituted benzofuran compound (MCC1019) for its efficacy against lung adenocarcinoma cells (A549). It was found to inhibit the AKT signaling pathway, leading to reduced cancer cell proliferation. The compound exhibited an IC50 of 16.4 μM, indicating its potential as an anticancer agent .

- Leukemia and Cervical Carcinoma : Research on several benzofuran derivatives showed selective toxicity towards human leukemia cells (MOLT-4) and HeLa cells (cervical carcinoma). The presence of bromine in the structure enhanced cytotoxicity, making these derivatives significant candidates for further development .

Synthetic Intermediate

Overview

this compound serves as a crucial synthetic intermediate in organic chemistry. Its functional groups allow it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Applications in Synthesis

- Production of Isoindolinone Derivatives : The compound can be transformed into isoindolinone derivatives through a series of reactions involving bromination and coupling with isopropyl amine. These derivatives have potential applications in medicinal chemistry .

- Polymer Synthesis : this compound has been utilized in the synthesis of mesogen-jacketed liquid crystalline polymers, which are important in materials science for developing advanced polymeric materials .

Overview

Beyond its anticancer applications, this compound exhibits a range of biological activities, including antibacterial and anti-inflammatory properties.

Biological Studies

- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess antimicrobial properties effective against various pathogens, including Escherichia coli. This highlights the potential for developing new antibiotics based on these compounds .

- Anti-inflammatory Effects : Some benzofuran derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer Activity | Lung cancer (A549 cells) | IC50 = 16.4 μM; inhibits AKT pathway |

| Leukemia (MOLT-4 cells) | Enhanced cytotoxicity with bromine substitution | |

| Synthetic Intermediate | Isoindolinone derivatives | Multi-step synthesis via bromination and coupling |

| Liquid crystalline polymers | Development of advanced materials | |

| Biological Activity | Antimicrobial | Effective against E. coli; potential new antibiotics |

| Anti-inflammatory | Demonstrated activity; potential therapeutic uses |

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

a. 5-Bromo-2-methylbenzofuran Derivatives

- 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran (CAS No. N/A): This compound differs in bromine placement (5-position vs. 4-position) and includes a sulfinyl group at the 3-position.

- Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS No. 10242-11-2): Features a bromine at the 5-position and an ester functional group. The ester moiety increases solubility in organic solvents compared to the methyl group in 4-Bromo-2-methylbenzofuran .

b. Brominated Dibenzofurans

- 2-(4-Bromophenyl)dibenzo[b,d]furan (CAS No. 955959-86-1): A dibenzofuran analog with a bromophenyl substituent. The extended aromatic system increases molecular weight (323.18 g/mol vs. ~211 g/mol for this compound) and alters π-π stacking interactions .

Functional Group Variations

a. Sulfinyl-Substituted Analogs

- 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran : The sulfinyl group at the 3-position creates a planar molecular structure (mean deviation: 0.007 Å) and enables weak C–H⋯O hydrogen bonding in crystal lattices, which may influence bioavailability .

b. Phenethylamine Derivatives

Pharmacological and Physicochemical Properties

Key Research Findings

- Crystallographic Insights : Sulfinyl-substituted benzofurans exhibit planar benzofuran cores and distinct dihedral angles (e.g., 29.58° in 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran), which influence packing efficiency and stability .

- Halogen Bonding : Bromine participates in halogen bonding (e.g., C–Br⋯O interactions), a critical factor in crystal engineering and drug design .

- Bioactivity Trends: Sulfinyl and halogenated benzofurans demonstrate broader antifungal and antitumor activities compared to non-sulfinyl analogs .

Biological Activity

4-Bromo-2-methylbenzofuran is a derivative of benzofuran, a compound known for its diverse biological activities. The presence of the bromine atom and the methyl group significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with bromine substitutions exhibit enhanced antibacterial activity against various strains of bacteria.

Key Findings:

- Antibacterial Efficacy : A study reported that certain benzofuran derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The presence of the hydroxyl group at specific positions on the benzofuran scaffold is crucial for its antimicrobial effectiveness. Compounds lacking this group exhibited no antibacterial activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Highly active |

| C-6 substituted derivatives | Not active | No antibacterial activity |

Anticancer Properties

The anticancer potential of benzofuran derivatives has been widely studied, with promising results for compounds like this compound.

Case Studies:

- Lung Cancer : A derivative similar to this compound was evaluated for its effects on lung adenocarcinoma cells (A549). It inhibited the AKT signaling pathway, leading to reduced cell proliferation .

- Cytotoxicity Tests : Various studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds with bromine substitutions were found to activate caspase pathways in leukemia and cervical carcinoma cell lines .

| Cell Line | Compound Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | MCC1019 (bromomethyl-substituted) | 16.4 | Inhibition of AKT pathway |

| K562 (Leukemia) | Benzofuran derivatives | TBD | Induction of apoptosis |

Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties. The structural modifications in compounds like this compound may enhance their ability to inhibit inflammatory mediators.

Research Insights:

- Inhibition Studies : Certain studies suggest that benzofurans can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of benzofuran derivatives.

Key Observations:

Q & A

Q. What synthetic routes are most effective for preparing 4-Bromo-2-methylbenzofuran, and how can purity be optimized?

- Methodology : A two-step approach involving bromination of 2-methylbenzofuran derivatives (e.g., using CBr₄/PPh₃) is common. However, yields vary depending on the dihydroxybenzaldehyde precursor and bromination conditions .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : Key signals include a singlet for the methyl group (~δ 2.3 ppm, CH₃) and aromatic protons (δ 6.8–7.5 ppm). The bromine atom induces deshielding in adjacent carbons in ¹³C NMR .

- IR : Look for C-Br stretching at ~560–600 cm⁻¹ and benzofuran C-O-C absorption near 1240 cm⁻¹ .

- MS : The molecular ion [M]⁺ should appear at m/z 210/212 (Br isotopic pattern) .

Q. What safety precautions are critical during handling?

- Use fume hoods for bromination steps due to toxic HBr emissions. Personal protective equipment (gloves, goggles) is mandatory, as brominated compounds can cause skin/eye irritation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

Q. How do reaction conditions (solvent, catalyst) affect regioselectivity in benzofuran bromination?

- Data Contradiction : Bromination of 2-methylbenzofuran in DMF with NBS yields 4-bromo derivatives, while acetic acid favors 5-bromo isomers.

- Analysis : Solvent polarity and hydrogen-bonding interactions direct electrophilic attack. Kinetic vs. thermodynamic control can be tested via time-resolved UV-Vis spectroscopy .

Q. What computational methods predict the electronic properties of this compound for drug design?

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. Correlate with experimental UV-Vis spectra (λmax ~270 nm) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .

Q. How can conflicting reports on the stability of this compound under acidic conditions be reconciled?

- Experimental Design : Conduct pH-dependent stability studies (pH 1–7) at 37°C. Monitor degradation via LC-MS.

Methodological Tools

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Crystal structure refinement | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| B3LYP/6-311+G(d,p) | DFT calculations for electronic properties | |

| AutoDock Vina | Molecular docking studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.